![molecular formula C14H17N5O4S B255028 (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one, also known as BTA-EG6, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and proteases.
作用機序
The mechanism of action of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one involves the inhibition of several enzymes, including protein kinases and proteases. The compound binds to the active site of these enzymes, preventing them from catalyzing their substrates. This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and extracellular matrix degradation. The anti-inflammatory and anti-viral activity of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is thought to be due to its ability to inhibit the activity of enzymes involved in these processes.
Biochemical and Physiological Effects:
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit potent biochemical and physiological effects in various cellular and animal models. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. The compound has also been shown to exhibit anti-viral activity by inhibiting the replication of several viruses, including HIV and influenza.
実験室実験の利点と制限
One of the advantages of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is its potent inhibitory activity against several enzymes, which makes it a useful tool for studying various cellular processes. The compound has also been shown to exhibit good selectivity towards its target enzymes, reducing the risk of off-target effects. However, one of the limitations of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the research and development of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one. One potential application is in the treatment of cancer, where the compound's ability to inhibit cell proliferation and induce apoptosis could be harnessed for therapeutic benefit. Another potential application is in the treatment of inflammatory and infectious diseases, where the compound's anti-inflammatory and anti-viral activity could be useful. Future research could also focus on improving the solubility and pharmacokinetic properties of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one, which could enhance its potential as a therapeutic agent.
合成法
The synthesis of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one involves several steps, including the condensation of 3-butyl-5-mercapto-1H-1,2,4-triazole with 2,4-dinitrochlorobenzene, followed by the reaction with 2-methoxy-6-nitrobenzaldehyde to form the final product. The synthesis method has been optimized to produce high yields of (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one with good purity.
科学的研究の応用
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been extensively studied in various scientific research fields, including cancer research, inflammation, and infectious diseases. The compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases, which play a critical role in cell cycle regulation. (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has also been shown to inhibit the activity of proteases, including cathepsin B, which is involved in the degradation of extracellular matrix proteins. In addition, (4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one has been shown to exhibit anti-inflammatory and anti-viral activity.
特性
製品名 |
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one |
|---|---|
分子式 |
C14H17N5O4S |
分子量 |
351.38 g/mol |
IUPAC名 |
(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H17N5O4S/c1-3-4-5-12-16-17-14(24)18(12)15-8-9-6-10(19(21)22)13(20)11(7-9)23-2/h6-8,15H,3-5H2,1-2H3,(H,17,24)/b9-8- |
InChIキー |
JVPOMQJFNKUBOH-HJWRWDBZSA-N |
異性体SMILES |
CCCCC1=NNC(=S)N1N/C=C\2/C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
SMILES |
CCCCC1=NNC(=S)N1NC=C2C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
正規SMILES |
CCCCC1=NNC(=S)N1NC=C2C=C(C(=O)C(=C2)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



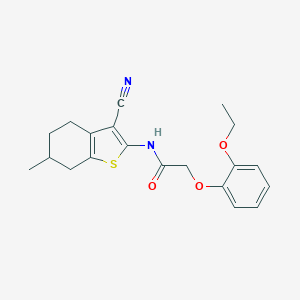
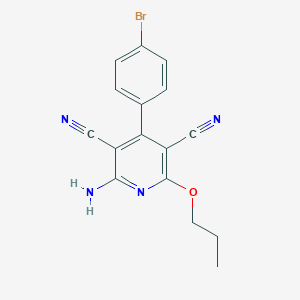

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254955.png)

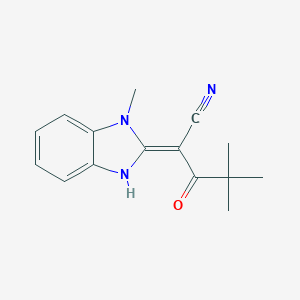
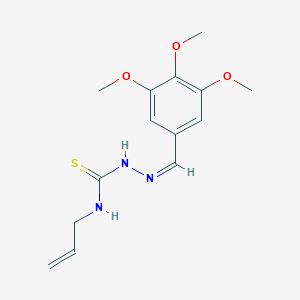
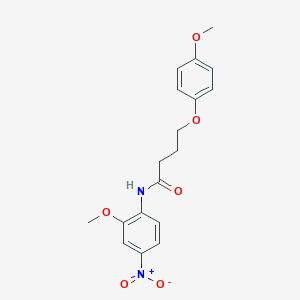
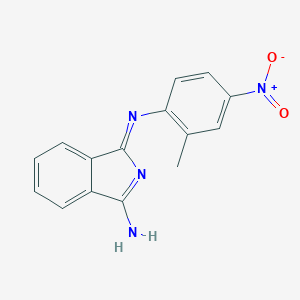
![5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile](/img/structure/B254964.png)
![1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
![2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B254968.png)
![4-[(2Z)-2-(1,3-dioxo-1-phenylmethoxybutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B254969.png)